Lupinalbin A
Overview
Description
Lupinalbin A is a naturally occurring isoflavonoid compound isolated from the leguminous plant Apios americana. It has garnered significant interest due to its diverse biological activities, including anti-inflammatory and anti-diabetic effects .
Scientific Research Applications
Chemistry: Lupinalbin A serves as a model compound for studying isoflavonoid chemistry and its derivatives.
Industry: The compound’s anti-inflammatory and anti-diabetic properties make it valuable for developing pharmaceutical and nutraceutical products.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Lupinalbin A can be synthesized through a series of chemical reactions starting from 2’-hydroxygenistein. The preparation involves the cyclodehydrogenation of 2’-hydroxygenistein to form this compound . The reaction conditions typically include the use of a suitable catalyst and controlled temperature to facilitate the cyclodehydrogenation process.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the aerial parts of Apios americana using methanol as a solvent. The air-dried and pulverized plant material is extracted with 95% methanol at room temperature, followed by concentration through evaporation to obtain the methanol extract .
Chemical Reactions Analysis
Types of Reactions
Lupinalbin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Comparison with Similar Compounds
Lupinalbin A is compared with other similar isoflavonoids such as genistein and 2’-hydroxygenistein:
2’-Hydroxygenistein: Both this compound and 2’-hydroxygenistein possess estrogenic and aryl hydrocarbon receptor agonistic activities, but this compound is more potent.
Similar Compounds
- Genistein
- 2’-Hydroxygenistein
This compound stands out due to its dual activity as an estrogen receptor α and aryl hydrocarbon receptor agonist, making it unique among isoflavonoids .
Properties
IUPAC Name |
1,3,8-trihydroxy-[1]benzofuro[2,3-b]chromen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-6-1-2-8-10(4-6)20-15-12(8)14(19)13-9(18)3-7(17)5-11(13)21-15/h1-5,16-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBAWACESCACAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C2C(=O)C4=C(C=C(C=C4O3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20243437 | |
Record name | Lupinalbin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20243437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98094-87-2 | |
Record name | Lupinalbin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98094-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lupinalbin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098094872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lupinalbin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20243437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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